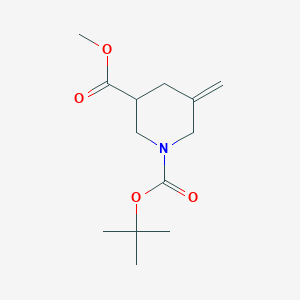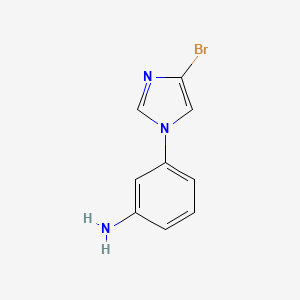
3-(4-Bromo-imidazol-1-yl)-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-1H-imidazol-1-yl)aniline is a chemical compound that features an imidazole ring substituted with a bromine atom and an aniline group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The presence of the bromine atom and the aniline group on the imidazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Bromination: The imidazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling with Aniline: The brominated imidazole is then coupled with aniline through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of 3-(4-bromo-1H-imidazol-1-yl)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-bromo-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Azido-imidazole, cyano-imidazole derivatives
科学研究应用
3-(4-bromo-1H-imidazol-1-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-bromo-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. The bromine atom and the aniline group can enhance the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
相似化合物的比较
3-(4-bromo-1H-imidazol-1-yl)aniline can be compared with other imidazole derivatives, such as:
4-(1H-imidazol-1-yl)aniline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-(4-chloro-1H-imidazol-1-yl)aniline: Contains a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.
3-(4-methyl-1H-imidazol-1-yl)aniline: Substituted with a methyl group, leading to variations in steric and electronic effects.
The presence of the bromine atom in 3-(4-bromo-1H-imidazol-1-yl)aniline imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions, distinguishing it from other similar compounds.
属性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-(4-bromoimidazol-1-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H,11H2 |
InChI 键 |
NVBKVMBHTWJYTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
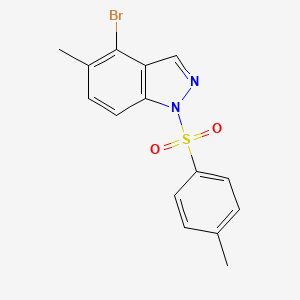
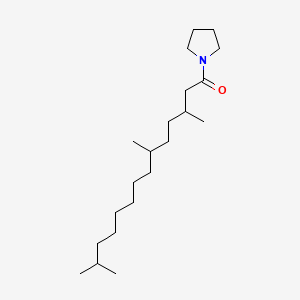
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
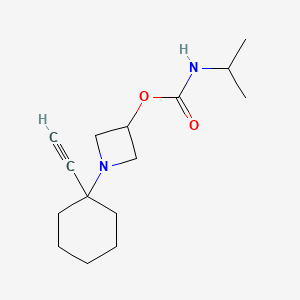
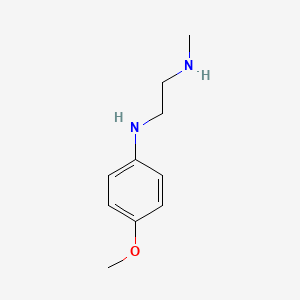
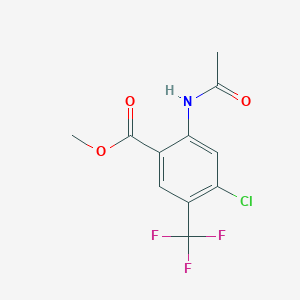
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
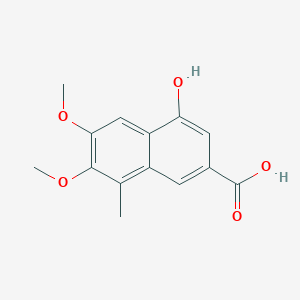
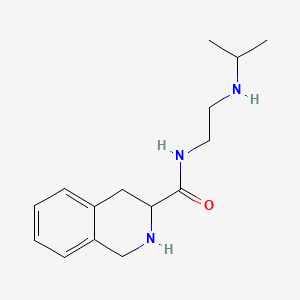
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
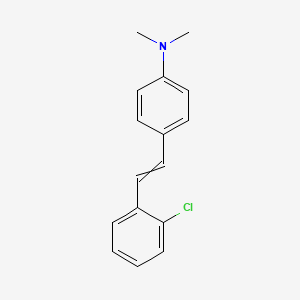
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
